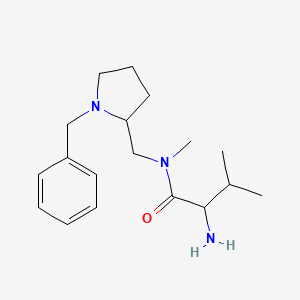
2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N,3-dimethylbutanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a benzylpyrrolidine moiety, and a dimethylbutanamide backbone. Its intricate molecular architecture makes it a valuable subject for studies in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N,3-dimethylbutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylpyrrolidine Moiety: This step involves the reaction of pyrrolidine with benzyl chloride under basic conditions to form the benzylpyrrolidine intermediate.
Attachment of the Amino Group: The benzylpyrrolidine intermediate is then reacted with an appropriate amine, such as 2-amino-3-dimethylbutanamide, under controlled conditions to introduce the amino group.
Final Assembly: The final step involves the coupling of the benzylpyrrolidine-amino intermediate with a suitable reagent to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput reactors, and stringent purification techniques to ensure the compound meets the required specifications for research and application.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halides, acids, and bases depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Aplicaciones Científicas De Investigación
2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N,3-dimethylbutanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-N-((S)-1-benzylpyrrolidin-2-yl)methyl)-N-methylbutanamide
- 2-Amino-N-((S)-1-benzylpyrrolidin-2-yl)methyl)-N,3-dimethylpentanamide
- 2-Amino-N-((S)-1-benzylpyrrolidin-2-yl)methyl)-N,3-dimethylhexanamide
Uniqueness
2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N,3-dimethylbutanamide is unique due to its specific combination of functional groups and molecular structure
Propiedades
Fórmula molecular |
C18H29N3O |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20(3)13-16-10-7-11-21(16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3 |
Clave InChI |
WYAPIJUGIDSORX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)N(C)CC1CCCN1CC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















